4-(Furan-2-yl)-2-hydroxybenzonitrile
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Overview
Description
4-(Furan-2-yl)-2-hydroxybenzonitrile is an organic compound that features a furan ring attached to a benzonitrile moiety with a hydroxyl group at the ortho position relative to the nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Furan-2-yl)-2-hydroxybenzonitrile typically involves the reaction of 2-hydroxybenzonitrile with a furan derivative under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where 2-hydroxybenzonitrile is reacted with a furan boronic acid in the presence of a palladium catalyst and a base . The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs. The choice of solvents and reagents is also tailored to ensure environmental sustainability and safety.
Chemical Reactions Analysis
Types of Reactions
4-(Furan-2-yl)-2-hydroxybenzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The furan ring can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like bromine in the presence of a Lewis acid catalyst such as aluminum chloride.
Major Products
Oxidation: 4-(Furan-2-yl)-2-hydroxybenzaldehyde.
Reduction: 4-(Furan-2-yl)-2-aminobenzonitrile.
Substitution: 4-(Furan-2-yl)-2-bromobenzonitrile.
Scientific Research Applications
4-(Furan-2-yl)-2-hydroxybenzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential as a pharmacophore in drug design due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 4-(Furan-2-yl)-2-hydroxybenzonitrile in biological systems involves its interaction with specific molecular targets. The hydroxyl and nitrile groups can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The furan ring can participate in π-π stacking interactions with aromatic amino acids in proteins, enhancing binding affinity .
Comparison with Similar Compounds
Similar Compounds
4-(Furan-2-yl)benzonitrile: Lacks the hydroxyl group, which may reduce its ability to form hydrogen bonds.
2-Hydroxybenzonitrile: Lacks the furan ring, which may affect its ability to participate in π-π stacking interactions.
4-(Thiophen-2-yl)-2-hydroxybenzonitrile: Contains a thiophene ring instead of a furan ring, which may alter its electronic properties and reactivity.
Uniqueness
4-(Furan-2-yl)-2-hydroxybenzonitrile is unique due to the presence of both the furan ring and the hydroxyl group, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-(furan-2-yl)-2-hydroxybenzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO2/c12-7-9-4-3-8(6-10(9)13)11-2-1-5-14-11/h1-6,13H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCGIBESOYLBOQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC(=C(C=C2)C#N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80684600 |
Source
|
Record name | 4-(Furan-2-yl)-2-hydroxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80684600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261963-18-1 |
Source
|
Record name | 4-(Furan-2-yl)-2-hydroxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80684600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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